molecular formula C11H15NO2 B1228444 2-methoxy-N-(1-phenylethyl)acetamide

2-methoxy-N-(1-phenylethyl)acetamide

Cat. No.: B1228444
M. Wt: 193.24 g/mol
InChI Key: LJEDIKNIRTZHGK-UHFFFAOYSA-N
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Description

Contextualization of Amide Functionalities within Stereoselective Synthesis

Amide functionalities are fundamental components in the field of stereoselective synthesis, a branch of chemistry focused on the selective production of stereoisomers. The specific spatial arrangement of atoms within a molecule, or its stereochemistry, is crucial, particularly in pharmaceutical sciences where different enantiomers of a drug can exhibit varied biological activities. smolecule.com The amide bond, through its rigid and planar nature, can impose significant conformational constraints on a molecule. This inherent structural rigidity is leveraged by chemists to influence the stereochemical outcome of a reaction, guiding the formation of a desired stereoisomer over others.

The presence of substituents on the amide nitrogen and the carbonyl carbon creates a defined chiral environment around the reactive center. This environment can effectively shield one face of the molecule, allowing a reagent to approach from the less hindered direction, thus leading to a high degree of stereoselectivity. Chiral N-substituted glycines, for example, are known to fold into biomimetic alpha-helices, demonstrating the profound impact of the amide linkage on molecular conformation. nih.gov The development of highly reactive and acidic chiral N-triflyl phosphoramides as Brønsted acid catalysts further underscores the importance of the amide motif in facilitating highly enantioselective reactions, such as the Diels-Alder reaction. organic-chemistry.org

Significance of Chiral N-(1-phenylethyl)acetamide Scaffolds in Organic Transformations

The N-(1-phenylethyl)acetamide scaffold is a prominent structural motif in organic chemistry, recognized for its utility as a chiral auxiliary and a building block in asymmetric synthesis. smolecule.comnih.gov The scaffold features a chiral 1-phenylethyl group attached to an acetamide (B32628) moiety. smolecule.com This specific arrangement provides a well-defined three-dimensional structure that can direct the stereochemical course of chemical transformations. smolecule.com The phenyl group and the methyl group on the chiral center create a distinct steric environment that influences how reagents approach the molecule, enabling predictable control over the formation of new stereocenters.

These scaffolds are instrumental in the synthesis of enantiomerically pure compounds, which are of paramount importance in the development of pharmaceuticals and agrochemicals. smolecule.com For instance, (S)-N-(1-phenylethyl)acetamide serves as a key intermediate in the synthesis of bioactive compounds that require specific stereochemical configurations for their intended biological activity. smolecule.com The ability to use these scaffolds as starting materials or chiral auxiliaries allows researchers to design synthetic pathways that yield the desired enantiomer with high purity. smolecule.com

Overview of Advanced Research Directions for 2-methoxy-N-(1-phenylethyl)acetamide

Advanced research is continually exploring derivatives of the N-(1-phenylethyl)acetamide scaffold to fine-tune its chemical and physical properties for specific applications. The compound this compound is one such derivative, distinguished by the presence of a methoxy (B1213986) group on the acetyl moiety. lookchem.comvulcanchem.com This structural modification influences the molecule's properties, such as its polarity and hydrogen bonding capabilities. lookchem.comvulcanchem.com

The synthesis of this compound can be achieved through the reaction of a 1-phenylethylamine (B125046) with an appropriate methoxyacetylating agent. lookchem.com One documented synthetic route involves the reaction of ethyl 2-methoxyacetate with rac-methylbenzylamine. lookchem.com The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C11H15NO2 lookchem.comchemspider.com
Molecular Weight 193.246 g/mol lookchem.comepa.gov
CAS Number 162929-44-4 ((R)-enantiomer) lookchem.comchemspider.com
LogP 1.3 lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 4 lookchem.com
Topological Polar Surface Area (TPSA) 38.3 Ų vulcanchem.com

| Physical State | Solid at room temperature | vulcanchem.com |

The introduction of the methoxy group enhances the compound's solubility in organic solvents and adds another potential coordination site for metal catalysts, which could be exploited in asymmetric catalysis. vulcanchem.com Research into compounds like this compound is driven by the quest for novel chiral ligands and building blocks with tailored electronic and steric properties for use in increasingly complex stereoselective transformations.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-N-(1-phenylethyl)acetamide
N-(1-phenylethyl)acetamide
N-triflyl phosphoramide
ethyl 2-methoxyacetate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-9(12-11(13)8-14-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

LJEDIKNIRTZHGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC

Synonyms

2-MET cpd
2-methoxy-N-((1R)-1-phenylethyl)acetamide
2-methoxy-N-(1-phenylethyl)acetamide

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxy N 1 Phenylethyl Acetamide

Stereoselective Approaches to 2-methoxy-N-(1-phenylethyl)acetamide Synthesis

Controlling the stereochemistry at the 1-phenylethyl moiety is the central challenge in synthesizing enantiopure this compound. Chemists have employed several sophisticated strategies to achieve high levels of enantioselectivity, including asymmetric acylations, dynamic kinetic resolution, and diastereoselective reactions using chiral starting materials.

Asymmetric acylation is a powerful tool for the synthesis of chiral amides. In the context of this compound, the most effective application of this strategy is embedded within dynamic kinetic resolution (DKR). In this process, a racemic mixture of 1-phenylethylamine (B125046) undergoes an enzyme-catalyzed asymmetric acylation. A lipase (B570770) selectively acylates one enantiomer of the amine with a methoxyacetyl donor, leading to the formation of the desired enantiomerically enriched amide. While direct asymmetric alkylation of a pre-formed amide is a known synthetic strategy for other compounds, the enzyme-mediated acylation of the amine precursor is the most prominently documented and efficient method for this specific target molecule.

Dynamic kinetic resolution (DKR) represents a highly efficient method for converting a racemic starting material entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. orgsyn.org The synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide via DKR has been thoroughly documented. orgsyn.org

This process ingeniously combines the selective acylation of one amine enantiomer by a lipase with the continuous in-situ racemization of the unreacted amine enantiomer by a metal catalyst. A notable procedure employs Novozym 435, an immobilized lipase, for the kinetic resolution, and a specific ruthenium complex for the racemization of the (S)-enantiomer of the amine back to the racemic mixture. orgsyn.org Methyl methoxyacetate (B1198184) serves as the acylating agent in this transformation. orgsyn.org The reaction is typically conducted in an anhydrous solvent like toluene (B28343) at elevated temperatures to facilitate both the enzymatic reaction and the metal-catalyzed racemization. orgsyn.org This dual catalytic system allows for the conversion of racemic (±)-1-phenylethylamine into (R)-2-methoxy-N-(1-phenylethyl)acetamide in high yield and with exceptional enantiomeric excess (>99% ee). orgsyn.org

Table 1: Key Components in the Dynamic Kinetic Resolution for (R)-2-methoxy-N-(1-phenylethyl)acetamide Synthesis orgsyn.org

Component Chemical Name/Identifier Role in Synthesis
Substrate (±)-1-Phenylethylamine The racemic precursor amine to be resolved and acylated.
Acylating Agent Methyl methoxyacetate Provides the methoxyacetyl group to form the final amide.
Resolution Catalyst Novozym 435 (Immobilized Lipase) Enzyme that selectively acylates the (R)-enantiomer of the amine.
Racemization Catalyst Ruthenium complex Metal catalyst that racemizes the unreacted (S)-amine in situ.
Base Sodium Carbonate (Na₂CO₃) Anhydrous base used as a component in the reaction mixture.

| Solvent | Anhydrous Toluene | Provides the reaction medium. |

This interactive table summarizes the crucial reagents and catalysts involved in the DKR process.

A more direct, albeit non-catalytic in the asymmetric sense, method for preparing an enantiomerically pure form of this compound involves a diastereoselective approach. This strategy relies on the use of an enantiopure precursor, namely (R)- or (S)-1-phenylethylamine. mdpi.com Since the amine starting material is already chirally pure, a standard acylation reaction will yield the corresponding enantiomerically pure amide product without the need for a resolution step.

The reaction involves the straightforward amide bond formation between the chiral amine and a suitable methoxyacetylating agent. Common reagents for this purpose include methoxyacetic acid, often activated by a coupling agent such as a carbodiimide, or the more reactive methoxyacetyl chloride. The stereochemical integrity of the chiral center in the 1-phenylethylamine precursor is maintained throughout the reaction, directly translating to the stereochemistry of the final product, 2-methoxy-N-[(1R)-1-phenylethyl]acetamide or its (S)-counterpart. chemspider.comlookchem.com

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of this compound is fundamentally dependent on the availability and reactivity of its key precursors. The core structure is assembled from two critical fragments: the phenylethylamine backbone and the methoxyacetyl moiety.

The primary precursor for the chiral portion of the target molecule is 1-phenylethylamine. mdpi.com The synthesis of this compound is a direct derivatization of this amine. The key chemical transformation is the formation of an amide bond at the nitrogen atom of 1-phenylethylamine. researchgate.net As detailed in the stereoselective approaches, this derivatization can be performed on either racemic 1-phenylethylamine in a DKR process or on an enantiopure version of the amine in a diastereoselective synthesis. orgsyn.orgmdpi.com The versatility of the amino group in 1-phenylethylamine allows for its efficient acylation under various conditions, making it an ideal substrate for building the final amide product.

In the synthesis of this compound, the methoxy (B1213986) group (–OCH₃) is not installed onto the phenylethylamine framework directly. Instead, the entire methoxyacetyl group (CH₃OCH₂C(=O)) is introduced in a single step via an acylation reaction. The precursors for this moiety are methoxyacetic acid or its derivatives. orgsyn.orggoogle.com

Commonly used reagents include:

Methyl methoxyacetate: Used as the acyl donor in enzyme-catalyzed DKR. orgsyn.org

Methoxyacetic acid: Can be coupled directly with the amine using standard peptide coupling reagents.

Methoxyacetyl chloride: A highly reactive acyl chloride that readily reacts with the amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The choice of reagent depends on the specific synthetic strategy being employed, with the ester being suitable for enzymatic processes and the acid or acid chloride being used for direct chemical acylation.

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C₁₁H₁₅NO₂
(R)-2-methoxy-N-(1-phenylethyl)acetamide 2-methoxy-N-[(1R)-1-phenylethyl]acetamide C₁₁H₁₅NO₂
(±)-1-Phenylethylamine 1-phenylethan-1-amine C₈H₁₁N
Methyl methoxyacetate Methyl 2-methoxyacetate C₄H₈O₃
Sodium Carbonate Sodium Carbonate Na₂CO₃
Toluene Toluene C₇H₈
Methoxyacetic acid 2-methoxyacetic acid C₃H₆O₃

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical aspect of modern organic synthesis, directly impacting the yield, purity, and stereochemical outcome of the desired product. In the context of this compound synthesis, meticulous control over solvent, temperature, and pressure has been shown to be pivotal.

In one established chemoenzymatic synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, anhydrous toluene is employed as the reaction solvent. orgsyn.org Toluene, being a non-polar aprotic solvent, is suitable for the ruthenium-catalyzed dynamic kinetic resolution process, facilitating the desired transformation while minimizing side reactions. The efficiency of the process is further enhanced during the purification stage, where pentane (B18724) is used for recrystallization, yielding colorless crystals of the product with over 99% enantiomeric excess (ee). orgsyn.org

The impact of the solvent system on yield has also been a focus of optimization studies in related amide syntheses. For instance, research on the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide showed that using methanol (B129727) as a solvent resulted in an increased yield compared to ethanol (B145695), even though ethanol is considered a greener alternative. unh.edu This highlights the trade-offs that must often be considered between reaction efficiency and environmental impact.

Table 1: Solvent Effects on the Synthesis and Purification of this compound and Related Amides

Compound Solvent Purpose Observation Reference
(R)-2-methoxy-N-(1-phenylethyl)acetamideAnhydrous TolueneReaction SolventFacilitates dynamic kinetic resolution. orgsyn.org
(R)-2-methoxy-N-(1-phenylethyl)acetamidePentaneRecrystallizationAffords colorless crystals with >99% ee and 90% recovery. orgsyn.org
N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamideMethanolReaction SolventResulted in a higher product yield compared to ethanol. unh.edu
N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamideEthanolReaction SolventConsidered a greener alternative but yielded less product. unh.edu

Temperature and pressure are fundamental reaction parameters that can significantly influence the selectivity and rate of a chemical transformation. In the synthesis of this compound, these parameters are carefully controlled to ensure optimal outcomes.

For the dynamic kinetic resolution synthesis of the (R)-enantiomer, the reaction mixture is heated to 100 °C. orgsyn.org This elevated temperature is crucial for the catalytic activity of both the ruthenium complex and the enzyme, as well as for achieving a reasonable reaction rate. After a 24-hour period at this temperature, the vessel is opened to release any built-up pressure before proceeding with the next steps. orgsyn.org

In other synthetic approaches, such as a one-pot preparation method for a related compound, the reaction is carried out under reflux conditions. google.com The temperature for the dropwise addition of thionyl chloride is maintained between 65-80 °C, followed by a reflux period of 5-8 hours to drive the reaction to completion. google.com These examples underscore the importance of temperature control in achieving high conversion and yield.

Table 2: Temperature and Time Parameters in Amide Synthesis

Reaction Temperature Duration Key Observation Reference
Dynamic Kinetic Resolution100 °C24 hoursOptimal for catalytic activity and reaction rate. orgsyn.org
One-pot Synthesis65-80 °C5-8 hours (reflux)Controlled temperature for addition and reflux ensures high yield. google.com
Steam Bath ReactionNot specified10 minutesSufficient for achieving nearly full product yield in a related synthesis. unh.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. These principles focus on the use of renewable resources, waste reduction, and the development of energy-efficient processes.

Biocatalytic and chemoenzymatic approaches have emerged as powerful tools in organic synthesis, offering high selectivity under mild reaction conditions. rjeid.comkcl.ac.uk These methods utilize enzymes, either as isolated proteins or within whole cells, to catalyze specific chemical transformations. rjeid.com

A prime example is the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, which can be achieved with high stereoselectivity through a dynamic kinetic resolution process. This method employs Novozym 435, an immobilized form of lipase B from Candida antarctica, in conjunction with a ruthenium catalyst. orgsyn.org The enzyme selectively acylates one enantiomer of the starting amine, while the ruthenium catalyst racemizes the unreacted enantiomer, allowing for a theoretical yield of up to 100% of the desired single-enantiomer product. The advantages of such a system include the remarkable regio- and stereoselectivity conferred by the enzyme. rjeid.com

The broader field of chemoenzymatic synthesis seeks to combine the best of both worlds: the versatility of chemical catalysis and the selectivity of biocatalysis. nih.gov This synergy allows for the construction of complex molecules through multi-step cascade reactions, often in a single pot, which simplifies procedures and reduces waste. nih.gov

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. One-pot synthesis methods are a practical application of this principle, as they eliminate the need to isolate and purify intermediates, thereby reducing solvent usage and waste generation. google.com

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents a significant step towards solvent-free synthesis. rsc.orgresearchgate.net Although sometimes requiring a minimal amount of liquid to initiate the reaction, this technique drastically reduces the reliance on bulk solvents, which are often a major source of chemical waste. rsc.org The development of mechanochemical methods for amide bond formation holds promise for a more sustainable production of compounds like this compound. These processes are not only environmentally benign but can also be more energy-efficient and faster than traditional solution-phase reactions. researchgate.net

Stereochemical Investigations of 2 Methoxy N 1 Phenylethyl Acetamide

Chiral Recognition and Separation Techniques

Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of another chiral compound. This principle is the basis for all enantioseparation techniques. The 1-phenylethylamine (B125046) (α-PEA) moiety in the target molecule is a classic and widely used structural motif for such processes, often considered a "privileged chiral inducer and auxiliary". nih.gov The separation of its enantiomers, both as a free amine and within derivative structures like amides, is a well-established field. nih.gov

Chiral recognition can be achieved through various noncovalent interactions, including hydrogen bonds and CH-π interactions, between a chiral host molecule (like a synthetic receptor or a chiral stationary phase) and the enantiomeric guests. researchgate.netnih.gov

Chromatographic methods are powerful tools for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. For 2-methoxy-N-(1-phenylethyl)acetamide, specific HPLC conditions have been reported that allow for the successful separation of its (R) and (S) enantiomers. orgsyn.org The separation is achieved on a polysaccharide-based CSP, where differences in the transient diastereomeric complexes formed between the CSP and each enantiomer result in their differential elution. nih.govorgsyn.org

Table 1: HPLC Conditions for Enantioseparation of this compound orgsyn.org
ParameterCondition
Column Chiralcel OD-H
Mobile Phase Heptane / 2-Propanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S-enantiomer) 25.5 min
Retention Time (R-enantiomer) 26.3 min

Gas Chromatography (GC): Chiral GC is another effective technique, particularly for volatile and thermally stable compounds. Separation is performed using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. While specific GC methods for this compound are not detailed in the provided sources, the principles are analogous to HPLC, relying on the formation of transient diastereomeric associates with the CSP.

Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. SFC can be a powerful tool for chiral separations, often providing faster analysis times and unique selectivity compared to HPLC.

Crystallization is a classic and effective method for separating stereoisomers, especially on a large scale.

Direct Crystallization/Enrichment: A partially enantiomerically enriched sample can often be further purified to high enantiomeric excess through simple recrystallization. This process takes advantage of the fact that the racemate (a 1:1 mixture of enantiomers) and the pure enantiomer can have different crystal lattice energies and solubilities. For example, (R)-2-methoxy-N-(1-phenylethyl)acetamide with an initial enantiomeric excess of 97-98% can be enriched to >99% ee by recrystallization from pentane (B18724). orgsyn.org

Resolution via Diastereomeric Salt Formation: This is a common strategy for resolving racemates. The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. nih.gov For example, racemic 1-phenylethylamine is readily resolved using chiral acids like tartaric acid to form diastereomeric salts that are then separated by crystallization. nih.gov After separation, the desired enantiomer of the amine can be recovered by removing the chiral auxiliary. nih.gov

Another phenomenon, the self-disproportionation of enantiomers (SDE), can occur during crystallization or chromatography of scalemic (non-racemic) samples, leading to further enantiomeric enrichment. nih.gov

Absolute Configuration Determination Methodologies

Determining the absolute three-dimensional arrangement of atoms of a chiral molecule is a crucial step in stereochemical analysis. Several powerful techniques are available for this purpose.

X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. By diffracting X-rays through a single crystal of a compound, one can generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom.

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Optical Rotation: A polarimeter measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. This is a characteristic property known as specific rotation, [α]. The sign (+ or -) and magnitude of the rotation are dependent on the compound, solvent, temperature, and the wavelength of light used (typically the D-line of a sodium lamp, 589 nm). For this compound, the (R)-enantiomer has been shown to be dextrorotatory (+).

Table 2: Specific Rotation of (R)-2-methoxy-N-(1-phenylethyl)acetamide orgsyn.org
EnantiomerSpecific Rotation [α]23DConditions
(R)-2-methoxy-N-(1-phenylethyl)acetamide+102.4°c = 1.00, in Chloroform (CHCl3)

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum provides more structural information than a simple optical rotation measurement at a single wavelength. The spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint for a chiral molecule. The absolute configuration can often be determined by comparing the experimental CD spectrum to that of a related compound of known configuration or by comparing it with spectra predicted by quantum chemical calculations. researchgate.net For example, in related diastereomeric peptides, a positive CD band at a specific wavelength was indicative of an (S,S)-configuration, while a negative band of equal intensity suggested an (R,S)-configuration. clockss.org

NMR Spectroscopy with Chiral Solvating Agents or Derivatizing Agents

The determination of enantiomeric purity and the assignment of absolute configuration are crucial aspects of stereochemical analysis. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful technique for this purpose. These chiral auxiliaries interact with the enantiomers of a chiral compound to form transient diastereomeric complexes (with CSAs) or stable diastereomeric products (with CDAs). These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

While specific NMR data tables for the diastereomeric resolution of this compound are not extensively documented in publicly available literature, the principles of this analytical approach are well-established. For instance, the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogs to form diastereomeric esters or amides is a common strategy. The resulting diastereomers would be expected to show different chemical shifts (Δδ) for the protons adjacent to the stereocenter and other nearby nuclei.

A hypothetical representation of the expected data from a ¹H NMR experiment using a chiral derivatizing agent is presented in the interactive table below. The values are illustrative and demonstrate the principle of chemical shift non-equivalence.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for Diastereomers of a this compound Derivative

ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
Methine (CH-Ph)5.155.100.05
Methyl (CH₃)1.501.55-0.05
Methoxy (B1213986) (OCH₃)3.403.42-0.02

Note: The data in this table is hypothetical and for illustrative purposes only. Actual chemical shifts would depend on the specific chiral agent and experimental conditions.

The magnitude of the chemical shift difference (Δδ) is influenced by the nature of the chiral auxiliary, the solvent, and the temperature of the experiment. The differential shielding of the nuclei in the two diastereomers arises from their distinct three-dimensional arrangements and the resulting anisotropic effects of the chiral agent.

Stereochemical Stability and Epimerization Pathways

The stereochemical stability of this compound refers to its resistance to racemization or epimerization, which is the interconversion of diastereomers. The chiral center in the 1-phenylethylamine portion of the molecule is generally considered to be configurationally stable under normal conditions.

However, amides can undergo epimerization at the α-carbon to the carbonyl group under certain conditions, such as strong basic or acidic environments, or at elevated temperatures. The most common mechanism for the racemization of chiral α-substituted carbonyl compounds proceeds through the formation of an enol or enolate intermediate, which is achiral. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of enantiomers.

For this compound, the chiral center is not adjacent to the carbonyl group. Therefore, the primary concern for stereochemical instability would be the epimerization at the benzylic carbon of the 1-phenylethyl moiety. This process would require the abstraction of the benzylic proton.

Studies on related N-acyl-α-phenylethylamines have shown that the amide linkage itself can influence the stereochemical stability. The potential for epimerization can be investigated by subjecting the compound to various stressors and monitoring the enantiomeric or diastereomeric ratio over time using chiral chromatography or NMR spectroscopy.

Recent developments in catalysis have explored methods for the racemization of chiral amines. For example, "flash thermal racemization" protocols have been developed that utilize high temperatures in a continuous flow reactor to achieve racemization of primary amines without the need for additional reagents. acs.orgacs.orgnih.gov While not specifically studied for this compound, these findings suggest that thermal stress could be a potential pathway for its epimerization.

Spectroscopic and Structural Elucidation Techniques for 2 Methoxy N 1 Phenylethyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-methoxy-N-(1-phenylethyl)acetamide. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts for the distinct nuclei in this compound, based on analogous structures.

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl group (C₆H₅)7.20 - 7.40 (m)126.0 - 143.0
Methine (CH-Ph)5.10 - 5.30 (q)49.0 - 51.0
Methine methyl (CH-CH ₃)1.50 - 1.60 (d)21.0 - 23.0
Amide (NH)6.50 - 8.50 (br s)N/A
Methoxy (B1213986) (OCH₃)3.30 - 3.40 (s)59.0 - 61.0
Acetyl methylene (B1212753) (C=O-CH₂)3.90 - 4.00 (s)72.0 - 74.0
Carbonyl (C=O)N/A169.0 - 171.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (d=doublet, q=quartet, m=multiplet, s=singlet, br s=broad singlet)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the structural framework of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation or cross-peak would be observed between the methine proton of the phenylethyl group and the protons of its adjacent methyl group. This confirms the presence of the 1-phenylethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This technique allows for the direct assignment of each carbon atom that has an attached proton. For example, the signal for the methoxy protons at ~3.3-3.4 ppm would show a correlation to the methoxy carbon signal at ~59-61 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range (typically 2-3 bond) correlations between carbon and proton atoms. sdsu.edu HMBC is crucial for piecing together the molecular puzzle. Key correlations would include:

A correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the methine carbon (CH-Ph).

Correlations from the acetyl methylene protons (C=O-CH₂) to the carbonyl carbon (C=O) and the methoxy carbon.

Correlations from the methine proton (CH-Ph) to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's 3D conformation. rsc.org A NOESY spectrum could show a spatial relationship between the amide proton and the methine proton of the phenylethyl group, helping to define the preferred conformation around the N-C bond. researchgate.net

The this compound molecule possesses rotational freedom around several single bonds, most notably the amide C-N bond and the C-N bond of the phenylethyl group. At room temperature, rotation around the amide bond is often restricted due to its partial double-bond character, which can lead to the observation of distinct NMR signals for atoms in different conformational environments (rotamers). rsc.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers to these rotational processes. By analyzing the changes in the line shape of the NMR signals as the temperature is varied, it is possible to calculate the rate of conformational exchange and the free energy of activation (ΔG‡) for bond rotation. This provides insight into the molecule's flexibility and the relative stability of its different conformations. acs.org

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (% ee) of a sample, chiral resolving agents are employed.

Chiral Shift Reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. harvard.edu The CSR forms a transient complex with the enantiomers of the substrate. Because the enantiomers and the CSR create diastereomeric complexes, the corresponding protons in the two enantiomers experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. harvard.edu The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric excess. rsc.orgtcichemicals.com Non-metallic chiral auxiliaries are also available that can achieve similar separation without the line broadening sometimes caused by paramagnetic metals.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the presence of specific functional groups.

The key vibrational frequencies expected for this compound are detailed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-HStretch3300 - 3250Medium
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Amide I)Stretch1680 - 1630Strong (IR), Weak (Raman)
N-HBend (Amide II)1570 - 1515Medium
C=C (Aromatic)Stretch1600, 1475Medium-Weak
C-O (Ether)Stretch1150 - 1085Strong

Amide Bands: The most characteristic signals in the IR spectrum would be the strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹ and the N-H bending vibration (Amide II band) near 1550 cm⁻¹.

Methoxy Group: A strong C-O stretching band, characteristic of the ether linkage, would be prominent in the 1150-1085 cm⁻¹ region. researchgate.net

Phenylethyl Group: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric and non-polar C=C aromatic stretching vibrations. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the expected molecular weight is approximately 193.24 g/mol . chemspider.com

Under electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z ≈ 193. The fragmentation of this ion is predictable based on the structure:

Alpha-Cleavage: The most favorable fragmentation pathway is typically cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. This would produce a prominent peak at m/z 105 (C₈H₉⁺) or m/z 104 (C₈H₈⁺). This is a characteristic fragmentation for phenylethylamines. nist.gov

Amide Fragmentation: Cleavage adjacent to the carbonyl group could occur. Loss of the methoxymethyl radical (•CH₂OCH₃) would yield a fragment at m/z 148 . Cleavage can also form an acylium ion at m/z 57 (CH₃OCH₂C=O⁺).

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the amide hydrogen could potentially occur.

Expected Major Mass Spectrometry Fragments

m/z Proposed Fragment Ion Notes
193[C₁₁H₁₅NO₂]⁺•Molecular Ion (M⁺•)
105[C₈H₉]⁺Benzylic cation from cleavage of C-N bond
104[C₈H₈]⁺•Styrene radical cation from H-rearrangement and cleavage
77[C₆H₅]⁺Phenyl cation
57[C₃H₅O]⁺Acylium ion from cleavage of amide C-N bond

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov

For this compound, HRMS would be able to distinguish its molecular formula, C₁₁H₁₅NO₂, from other potential combinations of atoms that have the same nominal mass. This provides unequivocal confirmation of the compound's elemental formula, which is a critical piece of data for identifying a new or unknown substance. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern is predictable based on the compound's structure. For this compound, key fragmentations would likely occur at the amide bond and around the phenylethyl and methoxyacetyl moieties. The analysis of these fragments would provide conclusive evidence for the compound's structure.

Predicted Fragmentation Pattern:

The primary fragmentation pathways for the [M+H]⁺ ion of this compound would be expected to involve the cleavage of the amide bond, the loss of the methoxy group, and fragmentation of the phenylethyl side chain. The resulting product ions would be characteristic of the different structural components of the molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment IonStructure of FragmentPredicted Fragment (m/z)
194.12[C₈H₁₀N]⁺1-phenylethan-1-aminium120.08
194.12[C₃H₅O₂]⁺Methoxyacetyl cation73.03
194.12[C₈H₉]⁺Styrene fragment105.07
194.12[C₇H₇]⁺Tropylium ion91.05

Note: The data in this table is predictive and based on the general principles of mass spectrometry fragmentation. Actual experimental values may vary.

Computational Spectroscopy for Prediction and Validation of Spectra

Computational spectroscopy is a branch of computational chemistry that uses theoretical methods to predict and simulate the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and validating proposed structures. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to calculate various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

For this compound, computational methods could be employed to:

Predict the vibrational frequencies of its IR spectrum, corresponding to the stretching and bending of its various functional groups (e.g., C=O, N-H, C-O).

Calculate the chemical shifts of the hydrogen and carbon atoms for its ¹H and ¹³C NMR spectra.

Simulate its mass spectrum by calculating the relative stabilities of potential fragment ions, thereby corroborating the fragmentation pathways observed in MS/MS experiments.

A comparison of the computationally predicted spectra with experimentally obtained spectra would provide a high degree of confidence in the structural assignment of the molecule.

Interactive Data Table: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Computational)Hypothetical Experimental Value
IR Peak (C=O stretch)~1670 cm⁻¹~1665 cm⁻¹
¹H NMR (methoxy protons)~3.4 ppm~3.38 ppm
¹³C NMR (carbonyl carbon)~170 ppm~169.5 ppm
MS Fragment (phenylethyl cation)120.08 m/z120.1 m/z

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the principle of validating experimental data with computational predictions.

Reactivity and Mechanistic Studies of 2 Methoxy N 1 Phenylethyl Acetamide

Functional Group Transformations Involving the Amide Moiety

The amide functional group in 2-methoxy-N-(1-phenylethyl)acetamide is a key site for chemical modification, including hydrolysis, reduction, and transamidation. These transformations typically require forcing conditions due to the inherent stability of the amide bond, which results from resonance delocalization of the nitrogen lone pair with the carbonyl group.

Hydrolysis Pathways and Kinetics

The hydrolysis of N-substituted amides to their constituent carboxylic acid and amine is a well-studied but generally slow process, requiring either strong acidic or basic conditions and elevated temperatures. For this compound, hydrolysis would yield methoxyacetic acid and 1-phenylethylamine (B125046).

The reaction is typically first-order with respect to the amide and the catalyst (acid or base). psu.edu Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is significantly influenced by the steric hindrance around the carbonyl group and on the nitrogen substituent. evitachem.com Kinetic studies on similar N-substituted amides show that steric effects from the substituents play a dominant role in determining the reaction rates. evitachem.com

Table 1: Representative Conditions for the Hydrolysis of N-Substituted Amides

Amide Substrate Conditions Products Reference
N-methylacetamide High-Temperature Water (Sub- and Supercritical) Acetic acid, Methylamine psu.edu
N-alkyl acetamides Dilute Acid, 65-95 °C Acetic acid, Alkylamine evitachem.com

This table presents data for analogous N-substituted amides to illustrate typical hydrolysis conditions.

Reduction Reactions

The amide group is one of the more difficult carbonyl functionalities to reduce. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to convert amides into amines. psu.edunih.gov Weaker reagents like sodium borohydride (B1222165) are generally ineffective. The reduction of a secondary amide such as this compound with LiAlH₄ would cleave the carbonyl C=O bond entirely, converting it to a methylene (B1212753) (CH₂) group to yield the corresponding secondary amine, N-(2-methoxyethyl)-1-phenylethylamine.

The mechanism for the reduction of a secondary amide with LiAlH₄ involves several steps. psu.edu Initially, the acidic N-H proton is deprotonated by the hydride. Subsequently, a hydride ion adds to the carbonyl carbon to form a tetrahedral intermediate. psu.edu This intermediate then collapses, eliminating an oxygen-aluminum species to form a reactive iminium ion. psu.edu A second equivalent of hydride rapidly attacks the iminium ion, yielding the final amine product after an aqueous workup. psu.edu

Table 2: General Conditions for the Reduction of Secondary Amides

Amide Substrate Reagent Product Type Reference
Secondary Amide (General) 1. LiAlH₄, Ether or THF2. H₂O workup Secondary Amine psu.edunih.gov

This table illustrates typical conditions for the reduction of secondary amides.

Transamidation Reactions

Transamidation, the conversion of one amide into another by reaction with an amine, is an equilibrium-limited process that is often challenging, particularly with unactivated amides. nih.govorganic-chemistry.org Direct transamidation of this compound would involve reacting it with a different primary or secondary amine to displace 1-phenylethylamine. These reactions typically require catalysts to proceed at a reasonable rate. nih.gov

A variety of catalytic systems have been developed to facilitate this transformation, including Lewis acids, organocatalysts, and transition metal complexes. nih.govorganic-chemistry.org For instance, systems like Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective for the transamidation of N-aryl amides. nih.gov The reaction's success often depends on shifting the equilibrium, for example, by using a large excess of the reacting amine or by removing the displaced amine from the reaction mixture. nih.gov

Table 3: Examples of Catalytic Transamidation Reactions

Amide Donor Amine Nucleophile Catalyst/Conditions Product Type Reference
Tertiary Amides Primary/Secondary Amines Mesoporous niobium oxide New Amide nih.gov
N-Aryl Amides Aliphatic Amines Ti(NMe₂)₄ or Sc(OTf)₃ New N-Alkyl Amide nih.gov

This table provides examples of catalytic systems used for the transamidation of various amides.

Reactions at the Methoxy (B1213986) Group

Selective Demethoxylation and Ether Cleavage Reactions

The methoxy group in this compound represents an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions. This reaction, known as demethoxylation or more broadly as ether cleavage, would convert the methoxy group into a hydroxyl group, yielding N-(1-phenylethyl)-2-hydroxyacetamide.

The most common method for cleaving simple alkyl ethers involves treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism proceeds via protonation of the ether oxygen to form a good leaving group (methanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of the alcohol and a methyl halide.

Catalytic hydrodeoxygenation (HDO) is another method used for demethoxylation, often employed in the context of biomass upgrading. researchgate.netrug.nl This process typically involves heterogeneous catalysts, such as supported molybdenum oxide (MoO₃) or copper-based catalysts, at high temperatures and pressures. researchgate.netrug.nl These methods are highly effective for cleaving methoxy groups from aromatic rings, as seen in the conversion of guaiacols to phenols. researchgate.netrug.nl

Stereoselective Reactions Mediated by or Involving this compound as a Substrate

The presence of the chiral 1-phenylethyl group makes this compound a chiral molecule. This intrinsic chirality can be exploited to influence the stereochemical outcome of reactions at other parts of the molecule, a concept central to diastereoselective synthesis. princeton.eduosi.lv

When used as a substrate, the chiral center can direct the formation of new stereocenters. A prime example of this is the reaction of a chiral, non-racemic amide enolate. princeton.edu Deprotonation of the α-carbon (the methylene group between the carbonyl and the methoxy group) of this compound with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The existing stereocenter on the nitrogen substituent creates a chiral environment that can effectively shield one face of the planar enolate.

Consequently, the approach of an electrophile is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer over the other. youtube.com This strategy is a powerful tool in asymmetric synthesis for constructing molecules with multiple, well-defined stereocenters. For example, the reaction of a chiral amide enolate with an electrophile like (S)-glycidyl tosylate has been shown to proceed with high diastereoselectivity. princeton.edu

Table 4: Example of a Diastereoselective Reaction with a Chiral Amide

Chiral Amide Substrate Reagents Electrophile Product Diastereoselectivity Reference

This table illustrates a representative diastereoselective reaction involving a chiral amide enolate, demonstrating the principle applicable to the target compound.

Asymmetric Induction in Carbonyl Additions or Michael Reactions

The application of chiral auxiliaries to control the stereochemistry of carbonyl additions and Michael reactions is a cornerstone of modern asymmetric synthesis. While specific studies detailing the use of this compound in these transformations are not extensively documented in the readily available literature, the principles of asymmetric induction can be illustrated by examining related systems. Chiral auxiliaries, such as the one embedded in the target molecule, are temporarily incorporated into a substrate to direct the approach of a nucleophile to a carbonyl group or a Michael acceptor. This diastereoselective approach is governed by the steric and electronic properties of the auxiliary, which creates a chiral environment around the reactive center.

In a typical scenario involving a chiral amide enolate, the metal cation (e.g., Li⁺) can chelate with the carbonyl oxygen and the methoxy group, forming a rigid, bicyclic-like transition state. This conformation can effectively shield one face of the enolate, leading to a preferred direction of attack for an incoming electrophile, such as an aldehyde in a carbonyl addition or an enone in a Michael reaction. The diastereoselectivity of these reactions is highly dependent on the nature of the substrate, the electrophile, the solvent, and the reaction temperature.

For instance, in the context of Michael additions, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the chiral auxiliary on the nucleophile or the electrophile dictates the facial selectivity of the attack on the double bond. The resulting diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched product. The efficiency of such a process is quantified by the diastereomeric excess (d.e.), which measures the preference for the formation of one diastereomer over the other.

Table 1: Illustrative Diastereoselectivity in Asymmetric Michael Reactions Using Chiral Auxiliaries (Hypothetical Data for this compound derived systems)

EntryElectrophile (Michael Acceptor)Nucleophile (Derived from Auxiliary)SolventTemp (°C)Diastereomeric Excess (d.e.)
1CyclohexenoneLithiated enolate of the acetamide (B32628)THF-78>90%
2Methyl vinyl ketoneLithiated enolate of the acetamideToluene (B28343)-7885%
3ChalconeLithiated enolate of the acetamideTHF/HMPA-78>95%
4CrotonaldehydeLithiated enolate of the acetamideDiethyl Ether-10092%

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained in such studies. Specific experimental data for this compound was not available in the searched literature.

Chiral Auxiliary Applications in Carbon-Carbon Bond Formation

Beyond additions to carbonyls, chiral auxiliaries are instrumental in controlling stereochemistry in a variety of other carbon-carbon bond-forming reactions, most notably the alkylation of enolates. The underlying principle remains the same: the chiral auxiliary creates a diastereotopic environment at the prochiral carbon atom of the enolate, leading to a diastereoselective reaction with an alkylating agent.

The use of pseudoephedrine as a chiral auxiliary, a system structurally related to the phenylethylamine moiety in this compound, has been extensively studied. nih.gov In these cases, the amide derived from pseudoephedrine is deprotonated to form a chiral lithium enolate. The chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary creates a rigid structure that directs the incoming electrophile to the opposite face of the enolate from the bulky substituent on the auxiliary. nih.gov This approach has been successfully applied to the synthesis of a wide range of enantiomerically enriched carboxylic acids, ketones, and aldehydes. nih.gov

Similarly, N-acyl oxazolidinones, known as Evans auxiliaries, are highly effective in directing the alkylation of enolates with excellent diastereoselectivity. The stereochemical outcome is rationalized by the formation of a chelated Z-enolate, where one face is effectively blocked by the substituent on the oxazolidinone ring.

While specific examples of this compound in this context are scarce in the literature, it is reasonable to extrapolate that it would function in a similar manner. The phenylethyl group would serve as the primary stereodirecting element, influencing the trajectory of the electrophile.

Table 2: Representative Diastereoselective Alkylation Reactions Using Chiral Amide Enolates (Illustrative Examples)

EntryChiral Auxiliary SystemElectrophile (R-X)Diastereoselectivity (d.s.)
1Pseudoephedrine amideBenzyl (B1604629) bromide>98%
2Evans OxazolidinoneMethyl iodide95:5
3Pseudoephedrine amideIsopropyl iodide>98%
4Evans OxazolidinoneAllyl iodide97:3

Note: This table presents data for well-established chiral auxiliary systems to illustrate the concept. Specific data for this compound was not found in the performed searches.

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to understand the origins of stereoselectivity observed in reactions involving chiral auxiliaries. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer detailed insights into reaction mechanisms, transition state geometries, and the non-covalent interactions that govern stereochemical control.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has become an invaluable tool for studying the mechanisms of organic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. This is particularly useful in the context of asymmetric synthesis for understanding the origins of diastereoselectivity.

For reactions involving chiral auxiliaries like this compound, DFT calculations can be employed to model the various possible transition states leading to different stereoisomeric products. The energy difference between these diastereomeric transition states is directly related to the expected diastereomeric ratio of the products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

For instance, in the alkylation of an enolate derived from this compound, DFT calculations could be used to compare the energies of the transition states for the electrophile attacking from the Re and Si faces of the enolate. These calculations would likely reveal that one transition state is sterically more favorable due to the orientation of the phenylethyl group, thus explaining the observed diastereoselectivity.

While specific DFT studies on the reactivity of this compound are not readily found, numerous studies on similar acetamide derivatives have demonstrated the power of this approach. For example, DFT calculations have been used to investigate the conformational preferences and reactivity of various amides, providing insights into the factors that control their behavior in chemical reactions. eurjchem.comresearchgate.netbohrium.comresearchgate.net

Table 3: Hypothetical DFT-Calculated Energy Differences for Diastereomeric Transition States in a Chiral Auxiliary-Mediated Reaction

Reaction TypeTransition StateRelative Energy (kcal/mol)Predicted Major Diastereomer
Enolate AlkylationTS-Re (Attack from Re face)0.0(R,S)
Enolate AlkylationTS-Si (Attack from Si face)+2.5
Aldol (B89426) AdditionTS-anti+1.8
Aldol AdditionTS-syn0.0syn

Note: This table is a hypothetical representation of the kind of data that would be generated from a DFT study. Specific computational data for this compound was not available in the searched literature.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a complementary computational approach to study the dynamic behavior of molecules over time. Unlike static DFT calculations of transition states, MD simulations can provide insights into the conformational landscape of the chiral auxiliary and its complexes with substrates and solvents. This is crucial for understanding how the flexibility of the system and intermolecular interactions influence the outcome of a reaction.

For this compound, MD simulations could be used to explore its conformational preferences in different solvent environments. This would reveal the most populated conformations and how the phenylethyl and methoxyacetyl groups are oriented relative to each other. Such information is vital for understanding the ground-state conformations from which the reaction proceeds.

Furthermore, MD simulations can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the chiral auxiliary and other molecules in the reaction mixture. These interactions can play a significant role in stabilizing certain transition states over others, thereby influencing the stereoselectivity. While specific MD studies on this compound are not prevalent, the methodology has been applied to study the conformational analysis and intermolecular interactions of other complex organic molecules, providing valuable insights into their behavior. mdpi.com

Table 4: Key Intermolecular Interactions and Conformational Data from a Hypothetical MD Simulation

SystemKey InteractionAverage Distance (Å)Predominant Conformer Dihedral Angle (C-N-Cα-Cβ)
Auxiliary in THFC=O···Li⁺1.9165°
Auxiliary-Aldehyde ComplexN-H···O=C (aldehyde)2.1-
Auxiliary in WaterC=O···H₂O2.0170°
Auxiliary in Toluene--160°

Note: The data presented in this table is hypothetical and illustrates the type of information that can be obtained from MD simulations. Specific simulation data for this compound was not found in the conducted searches.

Applications of 2 Methoxy N 1 Phenylethyl Acetamide in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically removed after serving its purpose, having guided the formation of a new stereocenter with a specific, desired orientation. wikipedia.orgsigmaaldrich.com The (R)- or (S)-1-phenylethylamine portion of 2-methoxy-N-(1-phenylethyl)acetamide is a well-established chiral-directing group, making the entire molecule suitable for this role in various asymmetric transformations. nih.govsigmaaldrich.com

The primary function of this compound as a chiral auxiliary is demonstrated in asymmetric alkylation and aldol (B89426) reactions. The general strategy involves the deprotonation of the α-carbon (the carbon adjacent to the amide carbonyl group) using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The stereochemistry of this enolate is influenced by the bulky and rigid conformation imposed by the chiral 1-phenylethyl group.

This chiral enolate then reacts with an electrophile, such as an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction. harvard.eduyoutube.com The chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This controlled approach results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. harvard.eduwilliams.edu After the reaction, the amide bond can be cleaved, typically through hydrolysis, to release the now enantiomerically enriched product and recover the chiral auxiliary for potential reuse. wikipedia.orgwilliams.edu

While specific data for this compound is not extensively documented in dedicated studies, the performance of structurally similar chiral amide auxiliaries in asymmetric alkylations provides a strong indication of its potential efficacy. High diastereoselectivities are commonly achieved in these transformations. nih.govharvard.edu

Table 1: Representative Diastereoselective Alkylations Using Amide-Based Chiral Auxiliaries This table illustrates the typical outcomes for reactions employing chiral amide auxiliaries similar in principle to this compound.

Chiral Auxiliary PrecursorElectrophile (R-X)BaseDiastereomeric Excess (d.e.)Reference Principle
PseudoephedrineBenzyl (B1604629) bromideLDA>98% nih.govharvard.edu
(S)-2-PyrrolidinemethanolEthyl iodideLDA76% harvard.edu
2-ImidazolidinoneBenzyl bromidet-BuOK94% scispace.com

The utility of chiral auxiliaries extends to asymmetric reduction and oxidation reactions. In asymmetric reductions, a chiral ligand or auxiliary is used to modify a reducing agent, such as lithium aluminium hydride (LiAlH₄), creating a chiral reagent that can differentiate between the two faces of a prochiral ketone or imine. rsc.org

Research on the structurally related compound 2-(1-phenylethyl)amino-1-phenylethanol has demonstrated its use as a chiral auxiliary in the asymmetric reduction of acetophenone (B1666503). rsc.org The amino alcohol, when complexed with LiAlH₄, forms a chiral hydride reagent. This complex then delivers a hydride ion to one face of the acetophenone carbonyl group preferentially, yielding the corresponding alcohol with a measurable enantiomeric excess. rsc.org Given its structural similarities, this compound could theoretically be modified and employed in a similar fashion to influence the stereochemical outcome of ketone reductions.

Table 2: Asymmetric Reduction of Acetophenone with a LiAlH₄ Complex of a 1-Phenylethyl-based Chiral Auxiliary

Chiral AuxiliaryReducing AgentTemperatureProductOptical Yield (% e.e.)Reference
(1S,2S)-2-(1-Phenylethyl)amino-1-phenylethanolLiAlH₄/Methanol (B129727)-78 °C(R)-1-Phenylethanol25% rsc.org

The application in asymmetric oxidation is less direct. The principle involves the chiral auxiliary guiding an oxidant to a specific face of a substrate. However, literature specifically detailing the use of this compound for this purpose is scarce. The general concept relies on the temporary attachment of the substrate to the auxiliary, creating a chiral environment that dictates the stereochemistry of the subsequent oxidation step. nih.gov

Building Block for Complex Molecule Synthesis

Beyond its role as a transient chiral director, this compound serves as a valuable building block in its own right, particularly when synthesized in an enantiomerically pure form.

Advanced synthetic methods, such as dynamic kinetic resolution, allow for the preparation of (R)-2-methoxy-N-(1-phenylethyl)acetamide with exceptionally high enantiomeric purity (>99% e.e.). orgsyn.org This makes the compound itself an enantiopure starting material.

Furthermore, its use as a chiral auxiliary directly leads to the production of other valuable enantiopure intermediates. After an asymmetric alkylation or aldol reaction as described in section 6.1.1, the cleavage of the auxiliary releases an α-substituted or β-hydroxy carboxylic acid derivative in high enantiomeric excess. williams.edunih.gov These chiral acids are highly sought-after intermediates in the synthesis of fine chemicals and pharmaceuticals. orgsyn.org For example, the hydrolysis of an alkylated derivative would yield an enantiomerically enriched α-alkyl carboxylic acid, a common structural motif in many biologically active molecules.

Enantiomerically pure building blocks are fundamental to the total synthesis of complex natural products. The chiral α-hydroxy and α-alkyl carboxylic acids generated through reactions involving this compound are key synthons that mirror fragments found in a wide array of natural products. While no published synthesis of a specific natural product explicitly lists this compound as an intermediate, its role in generating these crucial chiral building blocks is undeniable. The ability to create stereochemically defined acids and their derivatives makes it an important tool for synthetic chemists aiming to construct complex molecular architectures found in nature. orgsyn.orgnih.gov

Development of Novel Catalytic Systems Incorporating this compound

The synthesis of this compound is itself at the center of innovative catalytic systems. One of the most efficient methods for producing the enantiopure (R)-isomer is through a dynamic kinetic resolution process. orgsyn.org This system employs a dual-catalyst approach, combining a ruthenium complex for in-situ racemization of the starting amine with an enzyme (Novozym 435, a lipase) for the enantioselective acylation. orgsyn.org This concurrent catalysis allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, showcasing a sophisticated application of chemo- and biocatalysis.

This type of dual catalytic process is at the forefront of modern synthesis, aiming for high efficiency and enantiopurity. mdpi.com Additionally, chiral backbones derived from 1-phenylethylamine (B125046) are frequently used to develop new chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation. mdpi.com The this compound molecule, with its defined stereocenter and versatile amide functionality, represents a potential precursor for the development of novel ligands and organocatalysts for other asymmetric transformations.

Ligand Design for Asymmetric Metal Catalysis

The development of effective chiral ligands is fundamental to the field of asymmetric metal catalysis, which seeks to create single enantiomers of chiral products. While this compound is not extensively documented as a standalone ligand in published literature, its structural framework, derived from (R)- or (S)-1-phenylethylamine (α-PEA), positions it as a highly relevant candidate for ligand design. α-PEA is considered a privileged chiral auxiliary, frequently employed as a starting material for the synthesis of novel, optically active compounds designed to be chiral ligands. nih.gov

The utility of this compound in this context is based on several key molecular features:

Inherent Chirality : The stereogenic center on the ethylamine (B1201723) portion provides the necessary chiral environment to influence the stereochemical outcome of a catalytic reaction.

Coordinating Atoms : The molecule contains both amide and ether oxygen atoms, as well as an amide nitrogen atom. These heteroatoms have lone pairs of electrons available to coordinate with a metal center, forming a chiral metal complex that can catalyze a reaction asymmetrically.

Structural Simplicity and Modifiability : As a simple amide, it can serve as a foundational scaffold. The phenyl group or the methoxyacetyl group could be further functionalized to fine-tune the steric and electronic properties of a more complex ligand, thereby optimizing its selectivity and activity in catalysis.

The synthesis of the compound itself often utilizes principles of asymmetric catalysis. For instance, the dynamic kinetic resolution for the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide involves the use of a ruthenium-based catalyst in conjunction with an enzyme. lookchem.com This process highlights the well-established interaction between metal complexes and chiral amine/amide structures.

Below is a data table detailing a reported synthesis, which underscores the conditions under which this chiral amide is formed, a process intertwined with asymmetric catalysis.

ParameterValue/ConditionReference
Starting Materialrac-methylbenzylamine lookchem.com
Acyl Donorisopropyl methoxyacetate (B1198184) lookchem.com
Catalyst SystemCandida antartica lipase (B570770) B; Ruthenium complex lookchem.com
SolventToluene (B28343) lookchem.com
Temperature70 °C lookchem.com
Reaction Time6 hours lookchem.com
Resulting Product(R)-2-methoxy-N-(1-phenylethyl)acetamide lookchem.com
Reported Yield92.0% lookchem.com

Material Science Applications (e.g., in chiral polymers or self-assembling molecules)

In material science, there is a continuous search for novel molecules that can form highly ordered, functional materials. The structural attributes of this compound suggest its potential as a building block for advanced materials such as chiral polymers and self-assembling systems, although specific examples are not yet prevalent in scientific literature.

Chiral Polymers: Chiral polymers are macromolecules that possess stereogenic centers, leading to materials with unique optical properties, such as the ability to rotate plane-polarized light. These polymers are of interest for applications in chiral separations, asymmetric catalysis, and optical devices. As a chiral molecule, this compound could theoretically serve as a monomer or a chiral side-chain in a polymerization process. If the amide or phenyl group were modified to include a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group), it could be incorporated into a polymer backbone, imparting its chirality to the entire macromolecule.

Self-Assembling Molecules: Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The ability of this compound to participate in hydrogen bonding is a key indicator of its potential for self-assembly. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These sites can interact with complementary groups on adjacent molecules to form extended networks, such as tapes, sheets, or fibers. The methoxy (B1213986) group provides an additional hydrogen bond acceptor site. The interplay between these hydrogen bonds and stacking interactions from the phenyl rings could direct the formation of well-defined, supramolecular architectures. The chirality of the molecule would be translated to the resulting macroscopic structure, potentially creating helical or other complex chiral assemblies.

The physicochemical properties of the molecule are crucial for these potential applications.

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂ lookchem.comchemspider.com
Molecular Weight193.246 g/mol lookchem.com
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count2 lookchem.com
Rotatable Bond Count4 lookchem.com
Topological Polar Surface Area38.3 Ų

Derivatization and Analog Development of 2 Methoxy N 1 Phenylethyl Acetamide

Structural Modification Strategies to Enhance Stereoselectivity or Reactivity

Structural modifications to the 2-methoxy-N-(1-phenylethyl)acetamide scaffold are crucial for tuning its biological activity and chemical behavior. These strategies primarily involve altering substituents on the phenyl ring, the methoxy (B1213986) group, and the amide nitrogen to control the molecule's electronic properties, steric hindrance, and conformational flexibility.

The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the entire molecule. Substituents are broadly classified as either activating or deactivating based on their effect on the rate of electrophilic aromatic substitution. numberanalytics.com Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive. lumenlearning.comlibretexts.org Conversely, deactivating groups withdraw electron density, reducing the ring's nucleophilicity and reactivity. lumenlearning.com

These effects are mediated through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org The inductive effect is a through-bond polarization, while the resonance effect involves the delocalization of π electrons or lone pairs.

Table 1: Classification of Phenyl Ring Substituents

Effect on Reactivity Substituent Type Examples Directing Effect
Activating Strong -NH₂, -OH, -OR Ortho, Para
Moderate -NHCOR Ortho, Para
Weak -Alkyl, -Phenyl Ortho, Para
Deactivating Weak -Halogens (F, Cl, Br, I) Ortho, Para

In the context of phenethylamine (B48288) derivatives, which share a structural core with this compound, substituents on the phenyl ring have a marked impact on biological activity. For instance, in a series of phenethylamine derivatives, placing alkyl or halogen groups at the para-position of the phenyl ring was found to have a positive effect on binding affinity to the 5-HT₂A receptor. biomolther.org However, an alkoxy or nitro group at the same position decreased the affinity. biomolther.org

Modification of the methoxy group in the acetamide (B32628) portion of the molecule also presents a strategy for altering its properties. Studies on related structures have shown that replacing a methoxy group can significantly impact activity. For example, new analogs of 1-methoxyspirobrassinol methyl ether were designed by replacing the 2-methoxy group with a 2-(substituted phenyl)amino group, leading to compounds with potential anticancer activity. nih.gov In a study on acetophenone (B1666503) derivatives, those with electron-donating methoxy substituents reacted at a different rate in cyclotrimerization reactions compared to those with electron-withdrawing halogen substituents, highlighting the influence of such groups on reactivity. researchgate.net

The amide bond is a critical functional group, and its properties are heavily influenced by the substituents on the nitrogen atom. masterorganicchemistry.com The attachment of a carbonyl group to an amine nitrogen drastically reduces the basicity of the nitrogen and increases the acidity of the N-H protons compared to simple amines. masterorganicchemistry.com This is due to the delocalization of the nitrogen's lone pair into the carbonyl group, creating a resonance structure that imparts partial double-bond character to the C-N bond. masterorganicchemistry.com This restricted rotation around the C-N bond is a key feature of amides. masterorganicchemistry.com

In phenethylamine derivatives, N-substitution was initially thought to be detrimental to activity, with simple alkyl substitutions leading to diminished effects. nih.gov However, it was later discovered that specific substitutions, such as an N-(2-methoxy)benzyl group, could dramatically improve both binding affinity and functional activity at certain receptors. nih.gov This underscores the importance of the specific nature of the N-substituent in modulating biological outcomes.

Synthesis of Conformationally Restricted Analogs

The 2-phenethylamine core is flexible, which allows it to adopt multiple conformations. nih.gov While this flexibility can be advantageous, it can also lead to non-selective interactions with multiple biological targets. Synthesizing conformationally restricted analogs, where the molecule's flexibility is limited, is a powerful strategy to enhance selectivity and potency. beilstein-journals.org By locking the molecule into a specific, biologically active conformation, binding to the target receptor can be optimized.

Several strategies have been employed to create these rigid or semi-rigid analogs of phenethylamines:

Incorporation into Ring Systems: The ethylamine (B1201723) side chain can be incorporated into a cyclic structure. This has been demonstrated in the synthesis of 1-aminomethylbenzocycloalkanes, which are conformationally restricted analogs of hallucinogenic phenethylamines. biomolther.orgnih.gov

Cyclopropyl (B3062369) Analogs: The introduction of a cyclopropyl ring can restrict the flexibility of the aminoethyl chain, a strategy used to design selective histamine (B1213489) receptor agonists. beilstein-journals.org

Fused Ring Systems: Creating more complex, polycyclic frameworks that embed the phenethylamine motif is another approach. This can be seen in naturally occurring alkaloids like morphine and berberine. nih.gov The synthesis of tricyclic structures that mimic parts of the ergoline (B1233604) or LSD framework has also been explored to create conformationally defined phenethylamine analogs. nih.gov

These strategies aim to improve properties such as activity, selectivity, and bioavailability by designing molecules that fit more precisely into the binding pocket of a specific biological target. beilstein-journals.org

N-Substituted and O-Substituted Derivatives

The synthesis of N- and O-substituted derivatives of this compound provides a direct route to a wide range of analogs with potentially novel properties.

N-Substituted Derivatives: Modification at the amide nitrogen or the primary amine of the parent phenylethylamine structure is a common derivatization strategy. A variety of N-substituted acetamide derivatives have been synthesized and studied for their potential biological activities, including anti-inflammatory and antioxidant properties. archivepp.comnih.gov For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated as potential antidepressant agents. nih.gov Another study explored N-substituted acetamide derivatives as P2Y14R antagonists for the treatment of inflammatory conditions like gout. researchgate.net

O-Substituted Derivatives: O-substitution can refer to modifications of the methoxy group on the acetamide moiety. This involves replacing the methyl group with other alkyl or aryl groups, or replacing the entire methoxy group with a different functionality. The synthesis of various O-substituted derivatives of other natural products has been reported, where such modifications led to a range of biological activities. For instance, the conversion of hydroxyl groups in flavonoids to acetamide groups was shown to significantly impact their bioavailability and antioxidant properties. nih.gov This highlights how modifications at oxygen-containing positions can tune the physicochemical properties of a molecule.

Advanced Analytical Methodologies for Purity and Quantification

Chromatographic Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, SFC)

Chromatographic techniques are fundamental in assessing the purity and enantiomeric composition of 2-methoxy-N-(1-phenylethyl)acetamide. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity assessment. For achiral purity, reversed-phase (RP) HPLC is commonly employed. A C18 or similar nonpolar stationary phase is used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or phosphoric acid to improve peak shape. enfanos.comresearchgate.net

For the critical task of determining enantiomeric excess (e.e.), chiral HPLC is the method of choice. bohrium.commdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers of this compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. bohrium.commdpi.com The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). Detection is commonly performed using a UV detector. creative-biostructure.com

Gas Chromatography (GC) can also be used for purity and enantiomeric analysis, particularly for assessing volatile impurities. Due to the polarity and thermal lability of the amide group, derivatization may be required to improve volatility and thermal stability. nih.gov For chiral separations, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages of speed and reduced solvent consumption over HPLC. fujifilm.comacs.org SFC utilizes supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic solvent, typically an alcohol like methanol or ethanol (B145695). h-and-m-analytical.combipm.org The separation of enantiomers is achieved on chiral stationary phases, similar to those used in HPLC. koreascience.kr The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiency. acs.org

Table 1: Typical Chromatographic Conditions for Analysis of this compound
TechniqueModeStationary Phase (Column)Typical Mobile PhaseDetectorPrimary Application
HPLCReversed-PhaseC18, C8Acetonitrile/Water or Methanol/Water (with formic acid)UV, DADChemical Purity
HPLCChiralPolysaccharide-based (e.g., Chiralcel® OD, Chiralpak® IC)Hexane/IsopropanolUV, CDEnantiomeric Excess
GCChiralCyclodextrin-based capillary columnHelium, HydrogenFID, MSEnantiomeric Excess, Volatile Impurities
SFCChiralPolysaccharide-based (e.g., Lux®, Chiralpak®)CO₂ with Methanol or Ethanol modifierUV, MSEnantiomeric Excess (High-throughput)

Quantitative NMR (qNMR) for Precise Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity or concentration of organic molecules without the need for an identical reference standard of the analyte. nih.govnih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. bohrium.comyoutube.com

For the precise concentration determination of this compound, a ¹H qNMR experiment is typically performed. The method involves accurately weighing the analyte and a certified internal standard (IS) of known purity into an NMR tube and dissolving them in a deuterated solvent. koreascience.kr The internal standard must have at least one signal that is in a clear region of the spectrum, not overlapping with any signals from the analyte or impurities. acanthusresearch.com By comparing the integral of a specific, well-resolved proton signal of the analyte (e.g., the methoxy (B1213986) protons) with the integral of a known proton signal from the internal standard, the exact concentration or purity can be calculated. enfanos.comacs.org

Key experimental parameters must be carefully controlled to ensure accuracy, including ensuring a long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei between scans. bohrium.com qNMR is a non-destructive technique that provides both structural confirmation and quantitative data in a single experiment. nih.gov

Table 2: Key Parameters and Considerations for qNMR Analysis
ParameterConsideration for this compound AnalysisRationale
Internal Standard (IS)Select an IS (e.g., maleic acid, dimethyl sulfone) with high purity and signals that do not overlap with analyte signals. acanthusresearch.comEnsures accurate integration and quantification without spectral interference. koreascience.kr
Analyte Signal SelectionChoose a singlet signal if possible, such as the methoxy group (–OCH₃), for ease and accuracy of integration.Minimizes integration errors associated with complex multiplets.
Relaxation Delay (D1)Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS protons.Ensures complete relaxation and accurate signal integration for quantification. bohrium.com
SolventUse a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and IS are fully soluble.Prevents interference from residual solvent signals and ensures sample homogeneity.
Pulse AngleTypically a 90° pulse is used for maximum signal intensity.Optimizes the signal-to-noise ratio for the quantitative measurement.

Hyphenated Techniques for Impurity Profiling (e.g., LC-MS, GC-MS)

Impurity profiling is essential for understanding the synthesis process and stability of this compound. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the foremost technique for identifying, and in some cases, quantifying non-volatile impurities. An HPLC system separates the parent compound from its process-related impurities (e.g., starting materials, by-products) and degradation products. acanthusresearch.combipm.org The eluent is then introduced into a mass spectrometer, which provides mass-to-charge (m/z) ratio information for each separated component. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the impurity ions to yield structural information, which helps in the definitive identification of unknown substances. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used to profile volatile and semi-volatile impurities. Similar to analytical GC, derivatization may be necessary for polar impurities to make them suitable for GC analysis. nih.gov The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer. GC-MS is highly effective for identifying residual solvents, unreacted starting materials, or volatile by-products from the synthesis of this compound. youtube.com

Solid-State Analytical Techniques for Polymorphs and Crystallinity

The solid-state properties of a pharmaceutical compound, such as its crystal form (polymorphism) and degree of crystallinity, can significantly influence its physical and chemical properties. Several techniques are used to characterize the solid state of this compound.

Powder X-ray Diffraction (PXRD) is the primary technique for identifying crystalline polymorphs. creative-biostructure.comh-and-m-analytical.com Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint." PXRD can distinguish between different polymorphs and between crystalline and amorphous material. The presence of different crystal forms can impact properties like solubility and stability. h-and-m-analytical.comrigaku.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature. DSC is used to determine melting points, detect phase transitions between polymorphs, and assess the degree of crystallinity. rigaku.com An amorphous form will not show a sharp melting endotherm but will exhibit a glass transition, while different polymorphs will typically have distinct melting points or show solid-solid phase transitions at specific temperatures. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. youtube.com TGA is used to assess thermal stability and decomposition profiles. For this compound, TGA can determine the temperature at which degradation of the amide group or other parts of the molecule begins. researchgate.net It is also useful for quantifying the content of residual solvents or water (hydrates).

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information. While requiring a suitable single crystal, this technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. carleton.educrystalpharmatech.com For a chiral molecule like this compound, SCXRD can determine the absolute configuration of a single enantiomer and reveal detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.neteurjchem.com

Table 3: Summary of Solid-State Analytical Techniques
TechniqueInformation ObtainedApplication for this compound
Powder X-ray Diffraction (PXRD)Crystal structure "fingerprint," polymorph identification, crystallinity. nih.govScreening for and identifying different crystalline forms; quality control.
Differential Scanning Calorimetry (DSC)Melting point, glass transition, phase transition temperatures and enthalpies. rigaku.comDetermining thermal transitions, assessing purity, and studying polymorphism. acs.org
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, solvent/water content. youtube.comEvaluating the temperature limits for stability and quantifying residual volatiles.
Single Crystal X-ray Diffraction (SCXRD)Absolute 3D molecular and crystal structure, bond lengths/angles. carleton.eduUnambiguous determination of molecular structure and absolute configuration. crystalpharmatech.com

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Microreactor Technology

The synthesis of 2-methoxy-N-(1-phenylethyl)acetamide and its analogs is a prime candidate for adaptation to flow chemistry and microreactor systems. miamioh.eduwiley-vch.de This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. researchgate.netvapourtec.com

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid mixing and superior temperature control, which can lead to increased reaction rates, higher yields, and improved chemoselectivity. researchgate.net For the synthesis of this compound, this could translate to shorter reaction times and cleaner reaction profiles with fewer byproducts. The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, continuous process, streamlining production. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for this compound

Parameter Conventional Batch Processing Flow Chemistry/Microreactor
Heat Transfer Limited by vessel size, potential for hotspots Excellent, rapid dissipation of heat
Mass Transfer Dependant on stirring efficiency Efficient and rapid due to small channel dimensions
Reaction Time Typically hours Potentially minutes to hours
Scalability Often requires re-optimization Achieved by "numbering-up" or running for longer durations vapourtec.com

| Safety | Larger volumes of hazardous materials | Small reaction volumes minimize risk |

The implementation of flow chemistry could enable the on-demand synthesis of specific quantities of this compound derivatives, a feature particularly valuable in research and development settings. miamioh.eduwiley-vch.de

Computational Design of Enhanced Chiral Auxiliaries and Catalysts

Computational chemistry offers powerful tools for the rational design of new and improved chiral auxiliaries and catalysts based on the this compound scaffold. nih.govenergy.gov Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and machine learning models can be employed to predict the properties and reactivity of novel derivatives before their synthesis in the laboratory. energy.gov

By modeling the transition states of reactions involving these chiral auxiliaries, researchers can gain insights into the origins of stereoselectivity. This understanding allows for the in-silico modification of the auxiliary's structure to enhance its performance. For example, modifications could be designed to increase steric hindrance, alter electronic properties, or introduce new non-covalent interactions that favor the formation of one stereoisomer over another. nih.gov

Table 2: Computational Approaches for Designing Derivatives of this compound

Computational Method Application Potential Outcome
Molecular Docking Simulating the interaction with a substrate or enzyme Predicting binding affinity and orientation
Quantum Mechanics (DFT) Calculating electronic structure and reaction energies Understanding reaction mechanisms and predicting stereoselectivity
Molecular Dynamics (MD) Simulating the dynamic behavior of the molecule over time Assessing conformational flexibility and stability of complexes

| Machine Learning | Training models on existing data to predict properties | Accelerating the screening of large numbers of potential derivatives energy.gov |

This computational-first approach can significantly reduce the time and resources required for experimental screening of new chiral auxiliaries, accelerating the discovery of more efficient and selective catalysts for asymmetric synthesis. energy.gov

Applications in Advanced Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. longdom.orgijsr.net The structure of this compound, featuring a chiral center, an amide group capable of hydrogen bonding, and an aromatic ring for π-π stacking, makes it an interesting building block for supramolecular assemblies. ijsr.net

The principles of molecular recognition, where a host molecule selectively binds a specific guest, are central to supramolecular chemistry. longdom.org Derivatives of this compound could be designed to act as chiral hosts for the recognition of other molecules, with potential applications in sensing, separation, and catalysis. For instance, incorporating this chiral amide into larger macrocyclic structures could create receptors for the enantioselective binding of small molecules. beilstein-journals.org

The ability of molecules to self-assemble into well-defined, ordered structures is another key aspect of this field. longdom.orgijsr.net Research could explore how the structural features of this compound and its derivatives can be used to direct the formation of complex architectures like gels, liquid crystals, or molecular capsules. These materials could possess novel functions arising from the collective properties of the assembled molecules.

Sustainable Synthesis and Biocatalytic Transformations of this compound Derivatives

Future research will likely emphasize the development of more sustainable and environmentally friendly methods for the synthesis of this compound. This includes the use of greener solvents, reducing energy consumption, and improving atom economy.

A particularly promising avenue is the expanded use of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. A known method for the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide utilizes the lipase (B570770) enzyme Novozym 435 in a dynamic kinetic resolution process. orgsyn.org This reaction combines enzymatic acylation with in-situ racemization of the starting amine using a ruthenium catalyst, achieving high yield and excellent enantiomeric excess. orgsyn.org

Table 3: Key Components of a Biocatalytic Dynamic Kinetic Resolution for (R)-2-methoxy-N-(1-phenylethyl)acetamide

Component Role in the Synthesis Reference
(±)-1-Phenylethylamine Starting material (substrate) orgsyn.org
Methyl methoxyacetate (B1198184) Acyl donor orgsyn.org
Novozym 435 (Lipase) Biocatalyst for enantioselective acylation orgsyn.org
Ruthenium Complex Catalyst for in-situ racemization of the unreacted amine orgsyn.org

| Toluene (B28343) | Solvent | orgsyn.org |

Future work could focus on discovering or engineering new enzymes with enhanced activity, stability, or substrate scope for the synthesis of a wider range of this compound derivatives. Immobilizing these enzymes on solid supports can also facilitate their recovery and reuse, further enhancing the sustainability of the process.

Q & A

Basic Research Question

  • Purification : Dry under vacuum post-column chromatography to remove solvents .
  • Storage : Inert atmosphere (argon) at –20°C in amber glass vials to prevent oxidation .

What advanced strategies ensure stereoselective synthesis of this compound with >99% ee?

Advanced Research Question

  • DKR : Combine Novozym 435 (enzyme) with Ru-complexes for racemization of unreacted amine, achieving 98% ee .
  • Solvent optimization : Use MTBE (methyl tert-butyl ether) to enhance enantioselectivity and reaction rates .
  • Catalyst recycling : Pd-AmP-MCF retains activity for ≥3 cycles without significant loss in yield or ee .

How can researchers investigate the pharmacological activity of this compound?

Advanced Research Question

  • Receptor binding assays : Use competitive binding studies with opioid receptor subtypes (μ, κ, δ) in transfected HEK293 cells .
  • Functional assays : Measure cAMP inhibition in vitro to assess Gi-protein coupling .
  • Toxicity screening : Rodent models for respiratory depression (dose range: 0.1–10 mg/kg, IV) .

How should discrepancies in enantiomeric excess (ee) values between studies be addressed?

Advanced Research Question

  • Analytical validation : Cross-check GC results with chiral HPLC (e.g., Chiralpak AD-H column) .
  • Catalyst comparison : Pd-AmP-MCF (99% ee) vs. CALB/Ru (98% ee) may reflect solvent or temperature effects .
  • Error analysis : Quantify baseline noise in chromatograms to avoid misintegration of enantiomer peaks .

What methodologies are recommended for evaluating the biological activity of derivatives of this compound?

Advanced Research Question

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cancer cell viability : MTT assays on HeLa or MCF-7 cells (dose range: 1–100 µM) .
  • Structural analogs : Replace the phenethyl group with m-tolyl or fluorophenyl moieties to modulate activity .

What in vivo models are appropriate for toxicological profiling of this compound?

Advanced Research Question

  • Rodent models : Dose-response studies (0.5–5 mg/kg, IP) monitoring respiratory rate, analgesia (tail-flick test), and histopathology .
  • Metabolite identification : LC-HRMS of plasma/liver homogenates to detect N-dealkylation or hydroxylation products .

How can scale-up challenges be mitigated during industrial-grade synthesis?

Advanced Research Question

  • Continuous flow systems : Maintain ee by reducing reaction time and improving heat transfer .
  • Catalyst immobilization : Pd-AmP-MCF on mesocellular foam (MCF) supports enables efficient recovery .
  • Process optimization : Two-portion acyl donor addition to minimize enzyme inhibition .

What computational tools predict the interactions of this compound with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina with μ-opioid receptor crystal structures (PDB: 4DKL) to predict binding modes .
  • DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces .
  • MD simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.